1-(2-Amino-5-methoxyphenyl)-2,2,2-trifluoroethanone
Description
1-(2-Amino-5-methoxyphenyl)-2,2,2-trifluoroethanone is a fluorinated acetophenone derivative characterized by a phenyl ring substituted with an amino group at the 2-position, a methoxy group at the 5-position, and a trifluoroacetyl group. The methoxy group enhances electron density on the aromatic ring, while the trifluoroacetyl group contributes to lipophilicity and metabolic stability. This compound is of interest in medicinal chemistry and organic synthesis, particularly as a precursor for pharmaceuticals or agrochemicals .
Properties
IUPAC Name |
1-(2-amino-5-methoxyphenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-15-5-2-3-7(13)6(4-5)8(14)9(10,11)12/h2-4H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFAEZUOEIPYMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467263 | |
| Record name | 1-(2-Amino-5-methoxyphenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205756-71-4 | |
| Record name | 1-(2-Amino-5-methoxyphenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-5-methoxyphenyl)-2,2,2-trifluoroethanone typically involves the following steps:
Protection of the Amino Group: The amino group on the aniline derivative is protected using acetic anhydride to form an acetanilide.
Benzoylation: The protected aniline is then benzoylated using (trichloromethyl)benzene in the presence of aluminum chloride to form 2-acetamidobenzophenone.
Deprotection: The acetyl group is removed from the amino group to yield the substituted 2-aminobenzophenone.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-5-methoxyphenyl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
1-(2-Amino-5-methoxyphenyl)-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-methoxyphenyl)-2,2,2-trifluoroethanone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the amino and methoxy groups can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in the study of biochemical pathways and drug development .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares substituents, molecular weights, and key properties of the target compound with its analogs:
*Estimated based on molecular formula.
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group (-OCH₃) in the target compound donates electrons, increasing ring reactivity toward electrophilic substitution compared to halogenated analogs (-Cl, -F, -Br), which withdraw electrons and reduce ring activation .
- Biological Activity : Chloro and bromo analogs are often used in antiviral and agrochemical intermediates due to their stability and ability to participate in halogen bonding .
Biological Activity
1-(2-Amino-5-methoxyphenyl)-2,2,2-trifluoroethanone is an organic compound characterized by a trifluoromethyl group attached to an ethanone backbone, along with amino and methoxy substituents on the phenyl ring. This unique structure suggests potential biological activities, particularly in enzyme interactions and drug development.
- Molecular Formula : C10H10F3N1O2
- Molecular Weight : 219.16 g/mol
- CAS Number : 205756-71-4
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity and specificity, while the amino and methoxy groups facilitate hydrogen bonding and other interactions. This interaction profile makes it a valuable tool in studying biochemical pathways and developing therapeutic agents.
Enzyme Interactions
Research indicates that this compound can be utilized in studies focusing on enzyme interactions. It has been noted for its potential role in:
- Cholinesterase Inhibition : Similar compounds have demonstrated inhibitory effects on cholinesterase enzymes, which are crucial for neurotransmission. This suggests that this compound may also exhibit such activity .
Case Studies
- Cholinesterase Activity : A study examined the inhibitory effects of various compounds on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Although specific data for this compound was not provided, its structural similarity to known inhibitors indicates potential activity in this area .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(2-Amino-5-methoxyacetophenone) | Lacks trifluoromethyl group | Moderate AChE inhibition |
| 1-(2-Amino-3-chlorophenyl)-2,2,2-trifluoroethanone | Chlorine substituent instead of methoxy | Potential cholinesterase inhibition |
| 1-(2-Amino-5-methylphenyl)-2,2,2-trifluoroethanone | Methyl group instead of methoxy | Similar biological properties |
Research Findings
Recent studies have highlighted the importance of trifluoromethyl groups in enhancing the biological activity of compounds. The presence of this group in this compound is believed to contribute to increased lipophilicity and metabolic stability, making it particularly relevant in medicinal chemistry.
Potential Toxicity
While investigating its biological activity, safety data indicate that the compound may be harmful if inhaled or contacted with skin. Proper safety measures should be taken during handling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
